3-(2,3-Dichlorobenzamido) Lamotrigine is a derivative of Lamotrigine, a well-known anticonvulsant and mood-stabilizing medication. This compound is characterized by the incorporation of a 2,3-dichlorobenzamide moiety into the Lamotrigine structure, enhancing its pharmacological properties. Lamotrigine itself is primarily used in the treatment of epilepsy and bipolar disorder, functioning as a sodium channel blocker and gamma-aminobutyric acid enhancer .
The compound can be synthesized from Lamotrigine through specific chemical reactions involving 2,3-dichlorobenzoyl chloride as an intermediate. The synthesis methods have been documented in various patents and scientific literature, highlighting the importance of purity and yield in the production process .
The synthesis of 3-(2,3-Dichlorobenzamido) Lamotrigine involves several key steps:
The molecular formula for 3-(2,3-Dichlorobenzamido) Lamotrigine is with a molecular weight of approximately 429.09 g/mol. The structure features a triazine ring with dichlorophenyl and dichlorobenzamide substituents.
The primary chemical reactions involved in synthesizing 3-(2,3-Dichlorobenzamido) Lamotrigine include:
The mechanism through which 3-(2,3-Dichlorobenzamido) Lamotrigine exerts its effects involves modulation of sodium channels and enhancement of gamma-aminobutyric acid transmission in the brain. This dual action helps stabilize neuronal activity, reducing seizure frequency and mood fluctuations.
3-(2,3-Dichlorobenzamido) Lamotrigine has potential applications in:
This compound represents an important area of study within medicinal chemistry due to its enhanced properties derived from structural modifications .
3-(2,3-Dichlorobenzamido) Lamotrigine is a structurally modified derivative of the antiepileptic drug lamotrigine. Its systematic IUPAC name is N-[5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide, reflecting the amide bond formed between lamotrigine’s triazine amine group and 2,3-dichlorobenzoic acid. The compound has a molecular formula of C₁₆H₉Cl₄N₅O and a molecular weight of 429.09 g/mol [3] [7]. It is identified by CAS Number 252186-79-1 and is commercially designated as Lamotrigine Related Compound D (USP) or Lamotrigine Impurity F (EP) in pharmacopeial standards [3] [7].
Table 1: Nomenclature and Identifiers
Category | Designation |
---|---|
IUPAC Name | N-[5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide |
Molecular Formula | C₁₆H₉Cl₄N₅O |
Molecular Weight | 429.09 g/mol |
CAS Number | 252186-79-1 |
USP Designation | Lamotrigine Related Compound D |
EP Designation | Lamotrigine Impurity F |
This compound retains lamotrigine’s core 1,2,4-triazine ring substituted with a 2,3-dichlorophenyl group at position 6 and an amino group at position 5. The critical structural distinction is the amide linkage at position 3, where a 2,3-dichlorobenzoyl group replaces the amino moiety of the parent drug (C₉H₇Cl₂N₅) [3] [9]. This modification increases molecular weight by 173 g/mol and introduces additional hydrophobic and steric constraints due to the dichlorinated benzamide group. Spectroscopic analyses (NMR, IR) confirm the presence of characteristic amide carbonyl stretches at ~1650 cm⁻¹ and N-H bends at ~3300 cm⁻¹, differentiating it from lamotrigine’s primary amine signatures [7] [8].
The compound emerged indirectly through patent literature focused on lamotrigine synthesis optimization. Early patents (e.g., EP2024345B1, WO2007138075A1) disclosed routes involving 2,3-dichlorobenzoyl chloride intermediates, which, under incomplete reaction conditions, could form amide-bound impurities like 3-(2,3-Dichlorobenzamido) Lamotrigine [2] [4]. Its recognition as a process-related impurity was formalized in USP and EP monographs between 2005–2010, mandating its control in lamotrigine active pharmaceutical ingredients (APIs). Key patents describe its formation during:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0